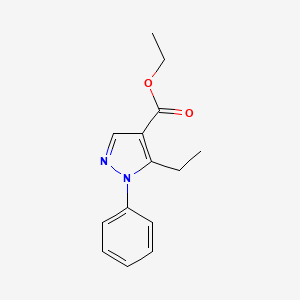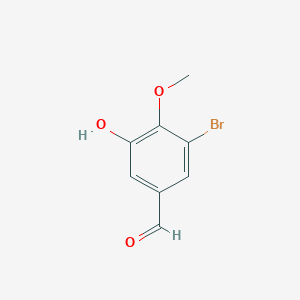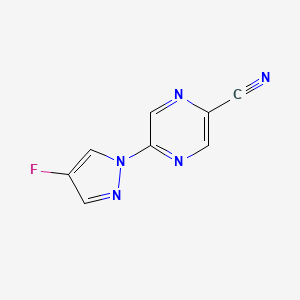
5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both pyrazole and pyrazine rings. The presence of a fluorine atom on the pyrazole ring and a cyano group on the pyrazine ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine ring. One common method involves the reaction of 4-fluoropyrazole with a suitable pyrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学研究应用
5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and cyano group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a pyrazine ring.
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a fluorine atom.
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Features a methoxy group instead of a fluorine atom.
Uniqueness
5-(4-Fluoro-1H-pyrazol-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical and biological properties
属性
分子式 |
C8H4FN5 |
|---|---|
分子量 |
189.15 g/mol |
IUPAC 名称 |
5-(4-fluoropyrazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H4FN5/c9-6-2-13-14(5-6)8-4-11-7(1-10)3-12-8/h2-5H |
InChI 键 |
XHAHKRZTIUYNNK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=N1)N2C=C(C=N2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
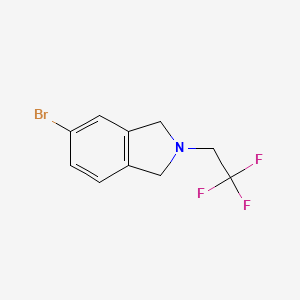
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
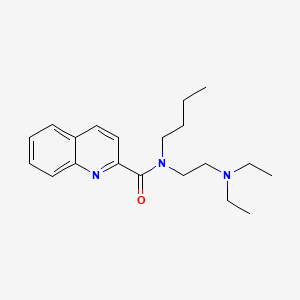
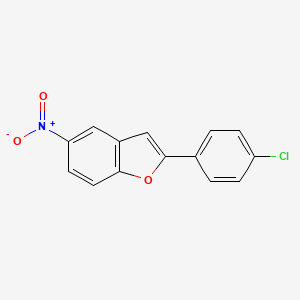

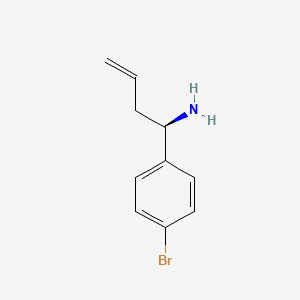
![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)


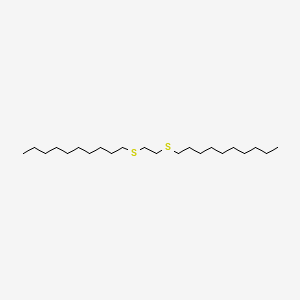
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
